molecular formula C14H11BrClN B14469354 2-Bromo-6-methylphenanthridine hydrochloride CAS No. 65780-02-1

2-Bromo-6-methylphenanthridine hydrochloride

Cat. No.: B14469354
CAS No.: 65780-02-1
M. Wt: 308.60 g/mol
InChI Key: JOKPRACYFPEKOM-UHFFFAOYSA-N
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Description

2-Bromo-6-methylphenanthridine hydrochloride is an organic compound that belongs to the class of phenanthridine derivatives. Phenanthridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure. The bromine and methyl groups attached to the phenanthridine core confer unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylphenanthridine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylphenanthridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The bromination reaction is usually conducted under reflux conditions to ensure complete substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylphenanthridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the phenanthridine core or the substituents.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenanthridine derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or reduced phenanthridines, respectively.

Scientific Research Applications

2-Bromo-6-methylphenanthridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylphenanthridine hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 2-Bromo-6-methoxynaphthalene
  • 6-Bromo-2-methylquinoline

Comparison

2-Bromo-6-methylphenanthridine hydrochloride is unique due to its phenanthridine core, which provides a rigid, planar structure that can interact with biological targets differently compared to other similar compounds. The presence of both bromine and methyl groups further distinguishes it by enhancing its reactivity and binding affinity in various chemical and biological contexts.

Properties

CAS No.

65780-02-1

Molecular Formula

C14H11BrClN

Molecular Weight

308.60 g/mol

IUPAC Name

2-bromo-6-methylphenanthridine;hydrochloride

InChI

InChI=1S/C14H10BrN.ClH/c1-9-11-4-2-3-5-12(11)13-8-10(15)6-7-14(13)16-9;/h2-8H,1H3;1H

InChI Key

JOKPRACYFPEKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C3=CC=CC=C13.Cl

Origin of Product

United States

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